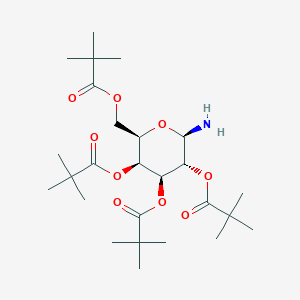

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

Übersicht

Beschreibung

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a chemical compound with the molecular formula C26H45NO9 and a molecular weight of 515.64 g/mol . It is a derivative of galactopyranosylamine, where the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring are esterified with pivaloyl groups. This compound is often used in organic synthesis and research due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine typically involves the esterification of beta-D-galactopyranosylamine with pivaloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine undergoes various chemical reactions, including:

Substitution Reactions: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the parent galactopyranosylamine and pivalic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common reagents used in these reactions include acids, bases, and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Chiral Auxiliary :

- Role : It acts as a chiral auxiliary in asymmetric synthesis. This property is crucial for producing enantiomerically pure compounds.

- Case Study : In a study on the synthesis of piperidine derivatives, 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine was used to facilitate stereoselective reactions, leading to high yields of desired products.

-

Polymer-Bound Galactosylamines :

- Functionality : The compound has been utilized to create polymer-bound galactosylamines that serve as immobilized chiral auxiliaries.

- Benefits : This immobilization allows for easy separation of products and enhances reaction efficiency in the synthesis of amino acid derivatives.

-

Synthesis of Oligosaccharides :

- Application : It plays a key role in synthesizing galabiose-containing oligosaccharides.

- Significance : These oligosaccharides are essential for studying carbohydrate-protein interactions, which are vital in many biological processes.

Applications in Medicinal Chemistry

-

N-Glycosylated Derivatives :

- Importance : The ability to form N-glycosylated derivatives is particularly valuable for synthesizing molecules that mimic natural substances or novel compounds with therapeutic effects.

- Impact on Drug Activity : The high diastereoselectivity achieved using this compound can significantly influence the biological activity of drugs due to the importance of stereochemistry in pharmacology.

- Conjugation with Anticancer Agents :

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is primarily related to its role as a synthetic intermediate and chiral auxiliary. It facilitates the formation of specific stereoisomers in chemical reactions by providing a chiral environment. The pivaloyl groups protect the hydroxyl groups of the galactopyranose ring, allowing selective reactions at other positions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine include:

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosylamine: This compound has acetyl groups instead of pivaloyl groups and is used in similar applications but may have different reactivity and solubility properties.

2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosylamine: This derivative has benzoyl groups and is used in the synthesis of aromatic glycosides.

The uniqueness of this compound lies in its bulky pivaloyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.

Biologische Aktivität

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a derivative of beta-D-galactopyranose with significant applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its unique structural features and biological activities, particularly as a chiral auxiliary in asymmetric synthesis and as a precursor in the development of biologically active compounds.

- Molecular Formula : C26H45NO9

- Molecular Weight : 515.64 g/mol

- CAS Number : 108342-87-6

The biological activity of this compound largely stems from its role as a glycosyl donor in glycosylation reactions. This compound can influence various biological processes through its interactions with proteins and enzymes on cell surfaces. Notably, it has been shown to participate in:

- Cellular Recognition : Enhancing the binding affinity of glycoproteins.

- Immune Response Modulation : Affecting the activity of immune cells through glycosylation patterns.

- Antimicrobial and Antiviral Activities : Exhibiting potential against various pathogens.

1. Organic Synthesis

The compound is utilized as a building block in the synthesis of complex molecules, including nucleosides and glycosides. Its bulky pivaloyl groups provide steric hindrance that influences reactivity and selectivity in chemical reactions.

2. Chiral Auxiliary

As a chiral auxiliary, it enhances stereochemical outcomes in reactions such as:

- Strecker Synthesis : Inducing diastereoselectivity in the formation of α-amino acids.

- Ugi Reactions : Leading to high diastereoselectivity in the synthesis of N-glycosylated derivatives.

3. Medicinal Chemistry

Research indicates that derivatives synthesized from this compound can mimic natural substances or create novel compounds with potential therapeutic effects. The ability to form N-glycosylated derivatives is particularly valuable for drug development.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various glycosylated compounds derived from this compound against influenza viruses. The results demonstrated significant inhibition of viral replication, suggesting potential applications in antiviral drug design.

Case Study 2: Antitumor Activity

Research focusing on the anticancer effects of N-glycosylated compounds showed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The study highlighted the importance of stereochemistry in enhancing biological activity.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Pivaloyl groups | Antiviral, Antitumor |

| 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosylamine | Acetyl groups | Moderate antimicrobial activity |

| 2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosylamine | Benzoyl groups | Enhanced binding affinity |

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZVEFFDTWBGV-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428796 | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108342-87-6 | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine enable diastereoselective Strecker synthesis of α-amino acids?

A1: this compound serves as a chiral auxiliary in the Strecker reaction. This reaction involves the addition of a cyanide source to an imine, formed between an aldehyde and an amine. In this case, this compound acts as the chiral amine component, forming a chiral imine with the aldehyde. This chirality induces diastereoselectivity in the subsequent cyanide addition, leading to a preference for one diastereomer of the resulting α-aminonitrile. The research highlights that high yields and diastereomeric excesses can be achieved using this approach. []

Q2: What role do Lewis acids play in reactions involving this compound?

A2: Lewis acids act as catalysts, enhancing both the yield and diastereoselectivity of reactions involving this compound. In the Strecker synthesis, they likely activate the imine, making it more susceptible to cyanide addition. Furthermore, the research indicates that Lewis acids facilitate Ugi four-component reactions where this compound is a reactant. These multi-component reactions offer a versatile approach for synthesizing a variety of complex molecules, and the positive influence of Lewis acids underscores their importance in these synthetic strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.